Cas no 768370-97-4 (3-(1-methylpiperidin-4-yl)prop-2-enoic acid)
3-(1-methylpiperidin-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid,3-(1-methyl-4-piperidinyl)-, (2E)-
- 2-Propenoicacid,3-(1-methyl-4-piperidinyl)-,(2E)-(9CI)
- 3-(1-methylpiperidin-4-yl)prop-2-enoic acid
- EN300-1855995
- 768370-97-4
-
- Inchi: 1S/C9H15NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h2-3,8H,4-7H2,1H3,(H,11,12)/b3-2+
- InChI Key: NCUPEVINBPLGHG-NSCUHMNNSA-N
- SMILES: OC(/C=C/C1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 169.11035
- Monoisotopic Mass: 169.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
- XLogP3: -1.5
Experimental Properties
- PSA: 40.54
3-(1-methylpiperidin-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855995-0.05g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 0.05g |
$612.0 | 2023-09-18 | ||
| Enamine | EN300-1855995-0.1g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 0.1g |
$640.0 | 2023-09-18 | ||
| Enamine | EN300-1855995-0.25g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 0.25g |
$670.0 | 2023-09-18 | ||
| Enamine | EN300-1855995-0.5g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 0.5g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1855995-1.0g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1855995-2.5g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 2.5g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1855995-5.0g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 5g |
$2110.0 | 2023-06-02 | ||
| Enamine | EN300-1855995-10.0g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 10g |
$3131.0 | 2023-06-02 | ||
| Enamine | EN300-1855995-1g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 1g |
$728.0 | 2023-09-18 | ||
| Enamine | EN300-1855995-5g |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid |
768370-97-4 | 5g |
$2110.0 | 2023-09-18 |
3-(1-methylpiperidin-4-yl)prop-2-enoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(1-methylpiperidin-4-yl)prop-2-enoic acid
Research Brief on 3-(1-methylpiperidin-4-yl)prop-2-enoic acid (CAS: 768370-97-4): Recent Advances and Applications
3-(1-methylpiperidin-4-yl)prop-2-enoic acid (CAS: 768370-97-4) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates targeting neurological disorders and infectious diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structural features, including the presence of a piperidine ring and an acrylic acid moiety, contribute to its reactivity and ability to interact with various biological targets. Recent publications have highlighted its utility in the design of small-molecule inhibitors for enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, its role as a building block for the synthesis of more complex pharmacophores has been demonstrated in several studies, underscoring its importance in medicinal chemistry.
One of the key advancements in the study of 3-(1-methylpiperidin-4-yl)prop-2-enoic acid is its application in the development of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of derivatives of this compound that exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. These findings suggest that 3-(1-methylpiperidin-4-yl)prop-2-enoic acid could serve as a promising scaffold for the development of new antimicrobial therapies.
In addition to its antimicrobial properties, recent research has explored the compound's potential in oncology. A study conducted by a team at the National Cancer Institute (NCI) identified derivatives of 3-(1-methylpiperidin-4-yl)prop-2-enoic acid that displayed selective cytotoxicity against cancer cell lines, particularly those associated with glioblastoma and pancreatic cancer. The study, published in Cancer Research, proposed that the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis could underlie its anticancer effects. Further investigations are underway to optimize these derivatives for improved efficacy and reduced toxicity.
The synthesis of 3-(1-methylpiperidin-4-yl)prop-2-enoic acid has also seen methodological improvements in recent years. A 2022 paper in Organic Letters described a novel, high-yield synthetic route that utilizes catalytic asymmetric hydrogenation to produce enantiomerically pure forms of the compound. This advancement is particularly significant for pharmaceutical applications, where the stereochemistry of a drug candidate can profoundly influence its biological activity and safety profile. The new synthetic approach not only enhances the efficiency of production but also opens doors for the development of chiral derivatives with tailored properties.
Despite these promising developments, challenges remain in the clinical translation of 3-(1-methylpiperidin-4-yl)prop-2-enoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its biological activities make it a compelling subject for ongoing investigation. Future research directions may include the exploration of its role in combination therapies, as well as the development of prodrug strategies to enhance its pharmacokinetic properties.
In conclusion, 3-(1-methylpiperidin-4-yl)prop-2-enoic acid (CAS: 768370-97-4) represents a valuable scaffold in medicinal chemistry with diverse applications ranging from antimicrobial and anticancer therapies to neurodegenerative disease treatment. The recent advancements in its synthesis and biological evaluation underscore its potential as a cornerstone for the development of next-generation therapeutics. As research in this area continues to evolve, it is anticipated that this compound will play an increasingly prominent role in addressing unmet medical needs.
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